molecular formula C42H48N12O6 B10847331 c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2

c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2

Cat. No.: B10847331
M. Wt: 816.9 g/mol
InChI Key: YIHQUVPRWHIYHB-SSNHPIBPSA-N
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Description

The compound C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 is a cyclic lactam analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is known for its high selectivity and potency as an antagonist of the human melanocortin-3 receptor (hMC3R).

Preparation Methods

The synthesis of C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 involves the replacement of the Pro(6) residue and the dicarboxylic acid linker with 2,3-pyrazine-dicarboxylic acid. This modification results in a highly selective nanomolar range hMC3R antagonist.

Chemical Reactions Analysis

C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2: has several scientific research applications:

Mechanism of Action

The mechanism of action of C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 involves its interaction with the melanocortin-3 receptor (hMC3R). The 2,3-pyrazinedicarboxylic acid stabilizes a beta-turn-like structure with the D-Phe/D-Nal(2’) residues, which explains the high potency of the corresponding peptides. This stabilization allows the compound to act as a highly selective antagonist of hMC3R, modulating the receptor’s activity and influencing various physiological processes .

Properties

Molecular Formula

C42H48N12O6

Molecular Weight

816.9 g/mol

IUPAC Name

(4R,7S,10S,13S)-7-[3-(diaminomethylideneamino)propyl]-10-(1H-indol-3-ylmethyl)-4-(naphthalen-2-ylmethyl)-2,5,8,11,19-pentaoxo-3,6,9,12,18,21,24-heptazabicyclo[18.4.0]tetracosa-1(24),20,22-triene-13-carboxamide

InChI

InChI=1S/C42H48N12O6/c43-36(55)30-12-5-6-16-48-40(59)34-35(47-19-18-46-34)41(60)54-32(21-24-14-15-25-8-1-2-9-26(25)20-24)38(57)52-31(13-7-17-49-42(44)45)37(56)53-33(39(58)51-30)22-27-23-50-29-11-4-3-10-28(27)29/h1-4,8-11,14-15,18-20,23,30-33,50H,5-7,12-13,16-17,21-22H2,(H2,43,55)(H,48,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H4,44,45,49)/t30-,31-,32+,33-/m0/s1

InChI Key

YIHQUVPRWHIYHB-SSNHPIBPSA-N

Isomeric SMILES

C1CCNC(=O)C2=NC=CN=C2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CCNC(=O)C2=NC=CN=C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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